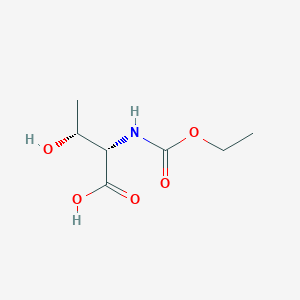
N-Carbethoxy-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbethoxy-L-threonine is a chemical compound with the molecular formula C7H13NO5 It is a derivative of the amino acid L-threonine, where the amino group is protected by a carbethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Carbethoxy-L-threonine can be synthesized through the esterification of L-threonine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbethoxy-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbethoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the carbethoxy group.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted threonine derivatives.
Applications De Recherche Scientifique
N-Carbethoxy-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving threonine.
Medicine: It is investigated for its potential role in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Carbethoxy-L-threonine involves its interaction with various enzymes and proteins. The carbethoxy group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound can also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
N-Carbobenzoxy-L-threonine: Another protected form of L-threonine with a carbobenzoxy group instead of a carbethoxy group.
N-Carbobenzyloxy-L-serine: A similar compound where the amino acid serine is protected by a carbobenzyloxy group.
Comparison:
Uniqueness: N-Carbethoxy-L-threonine is unique due to its specific protecting group, which offers different reactivity and stability compared to other protected amino acids.
Applications: While similar compounds are used in peptide synthesis, this compound is preferred in certain reactions due to its specific reactivity profile.
Propriétés
Numéro CAS |
5700-76-5 |
|---|---|
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2S,3R)-2-(ethoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h4-5,9H,3H2,1-2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
Clé InChI |
ODFFINFBELYMDT-UHNVWZDZSA-N |
SMILES isomérique |
CCOC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
SMILES canonique |
CCOC(=O)NC(C(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


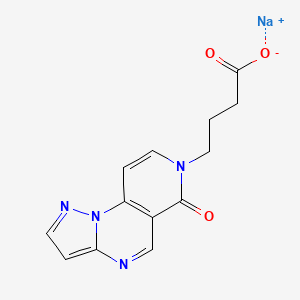

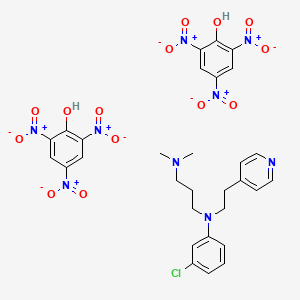
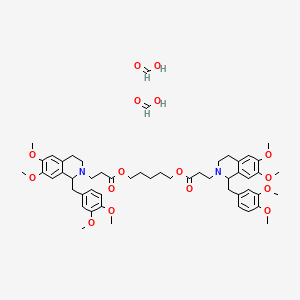
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)


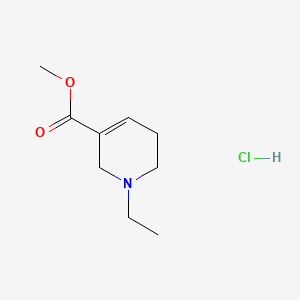
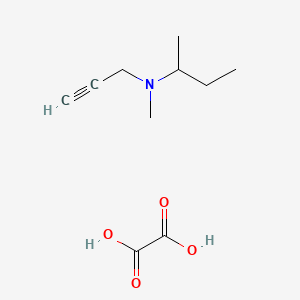

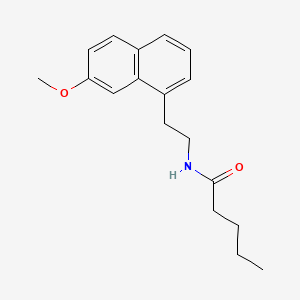

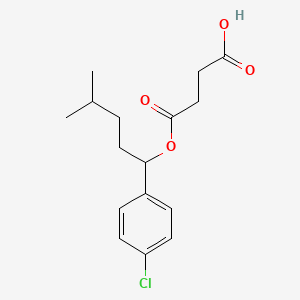
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
